5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid
Description
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid is a fluorinated tetrahydropyridine derivative characterized by a partially saturated pyridine ring substituted with a trifluoroacetyl group at position 5 and a carboxylic acid moiety at position 3. This compound combines the electron-withdrawing properties of the trifluoroacetyl group with the hydrogen-bonding capacity of the carboxylic acid, making it a candidate for applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)6(13)5-3-12-2-1-4(5)7(14)15/h3-4,12H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRSKJKYVRLOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=C(C1C(=O)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid involves several steps. One of the common synthetic routes includes the reaction of pyridine with trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in an anhydrous solvent like dichloromethane or acetonitrile, with the addition of a base such as triethylamine to facilitate the formation of the trifluoroacetyl group. Following this, the tetrahydropyridine ring can be formed through a hydrogenation process, often employing a metal catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for cost-efficiency and yield. The process usually involves bulk chemical reactions in large reactors, continuous flow processes for the hydrogenation step, and stringent purification protocols, such as crystallization or chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation, often catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The tetrahydropyridine ring can be reduced further to a piperidine ring under suitable conditions using reducing agents such as sodium borohydride.
Substitution: The trifluoroacetyl group can be involved in nucleophilic substitution reactions, where nucleophiles like amines or alkoxides replace the trifluoroacetyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: Piperidine derivatives.
Substitution Products: Nucleophilic substitution results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid finds applications in several scientific fields, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the tetrahydropyridine ring can interact with various cellular pathways, affecting biological processes at a molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydropyridine Derivatives
a. 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)
- Structure : MPTP features a methyl group at position 1 and a phenyl group at position 4 of the tetrahydropyridine ring.
- Biological Activity : MPTP is a neurotoxin linked to irreversible parkinsonism due to its conversion to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra .
- Comparison: Unlike MPTP, the target compound lacks the phenyl substituent and instead has a trifluoroacetyl group.
b. (4Z)-4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic Acid
- Structure : Contains two carboxylic acid groups (positions 2 and 6) and an oxoethylidene substituent at position 4.
- Functional Implications : The additional carboxylic acid groups enhance hydrophilicity, contrasting with the trifluoroacetyl group in the target compound, which introduces lipophilicity .
Pyridinecarboxylic Acid Derivatives
a. 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Structure : A fully aromatic pyridine ring with a trifluoromethyl group at position 4 and a carboxylic acid at position 3.
- Safety Profile : Incompatible with strong acids/bases/oxidizers; requires protective equipment (e.g., EN374-standard gloves) to prevent exposure .
- Comparison : The aromaticity of this compound increases stability compared to the partially saturated tetrahydropyridine core of the target compound.
b. 3-(4-Methoxyphenyl)-2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
Substituent Effects
- Carboxylic Acid (Target Compound): Improves aqueous solubility and enables hydrogen bonding, contrasting with non-polar substituents in MPTP .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Neurotoxicity Risk : While MPTP’s neurotoxicity is well-documented, the target compound’s trifluoroacetyl group and carboxylic acid may reduce its ability to cross the blood-brain barrier, though this requires empirical validation .
- Safety Handling : Analogous to 4-(trifluoromethyl)-3-pyridinecarboxylic acid, the target compound likely requires protective equipment (e.g., EN374 gloves) to prevent dermal/ocular exposure .
- Synthetic Utility : The trifluoroacetyl group could serve as a reactive handle for further derivatization, similar to how oxoethylidene groups are utilized in dicarboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
